3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione
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Overview
Description
3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound that belongs to the class of thiolane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves the condensation of thiolane derivatives with phenylamine and thioxomethyl groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The phenylamino and thioxomethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives.
Scientific Research Applications
3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its unique chemical properties and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and receptors, modulating their activities and affecting various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiolane ring enhances its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-methoxyphenyl)methyl]amino}-1λ6-thiolane-1,1-dione
- 3-[methyl(2-oxo-3-phenylpropyl)amino]-1λ6-thiolane-1,1-dione
Uniqueness
Compared to similar compounds, 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to its specific functional groups and structural configuration.
Properties
Molecular Formula |
C12H16N2O2S2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-phenylthiourea |
InChI |
InChI=1S/C12H16N2O2S2/c1-12(7-8-18(15,16)9-12)14-11(17)13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,13,14,17) |
InChI Key |
RPTANTGNTSCLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=C2 |
solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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